R-Nadifloxacin

genotoxicity chromosomal aberration enantioselective toxicology

R-Nadifloxacin (CAS 160961-35-3) is the (R)-(+)-enantiomer of the racemic topical fluoroquinolone antibiotic nadifloxacin, a benzoquinolizine-subclass agent that inhibits bacterial DNA gyrase and topoisomerase IV. The absolute R-configuration was confirmed by X-ray crystallographic analysis of its synthetic intermediate.

Molecular Formula C19H21FN2O4
Molecular Weight 360.4 g/mol
CAS No. 160961-35-3
Cat. No. B1249909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Nadifloxacin
CAS160961-35-3
Synonyms9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
nadifloxacin
OPC 7251
OPC-7251
R-NDFX
S-NDFX
Molecular FormulaC19H21FN2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
InChIInChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1
InChIKeyJYJTVFIEFKZWCJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-Nadifloxacin (CAS 160961-35-3): Procurement-Ready Profile of the (R)-Enantiomer of the Topical Fluoroquinolone Nadifloxacin


R-Nadifloxacin (CAS 160961-35-3) is the (R)-(+)-enantiomer of the racemic topical fluoroquinolone antibiotic nadifloxacin, a benzoquinolizine-subclass agent that inhibits bacterial DNA gyrase and topoisomerase IV [1]. The absolute R-configuration was confirmed by X-ray crystallographic analysis of its synthetic intermediate [2]. While the racemate (CAS 124858-35-1) is approved for topical treatment of acne vulgaris and bacterial skin infections in Japan and several other countries, the enantiomers exhibit markedly different pharmacological and toxicological properties [3]. R-Nadifloxacin is supplied primarily as a chiral reference standard, an impurity marker, and a synthetic intermediate—not as an active pharmaceutical ingredient—making its differentiation from the therapeutically active S-enantiomer critical for procurement and analytical decisions.

1
Chiral reference standard for analytical method validation
2
Non-clastogenic impurity marker for ICH M7 assessment
3
Verified (R)-configuration by X-ray crystallography

Why R-Nadifloxacin Cannot Be Interchanged with the Racemate or the S-Enantiomer: Stereochemistry-Driven Differences in Potency, Genotoxicity, and Application


R-Nadifloxacin and its S-enantiomer (levonadifloxacin, WCK 771) are not functionally interchangeable. The S-enantiomer is 60–250 times more potent as an antibacterial agent than the R-enantiomer, a difference that has driven the clinical development of levonadifloxacin as a systemic parenteral and oral MRSA therapy while restricting R-nadifloxacin to non-therapeutic analytical roles [1]. Conversely, R-nadifloxacin demonstrates a superior in vitro genetic toxicology profile: it does not induce chromosomal aberrations, whereas the S-enantiomer does [2]. These stereospecific differences in both efficacy and safety mean that substituting racemic nadifloxacin or the S-enantiomer for R-nadifloxacin in analytical or synthetic workflows will produce qualitatively and quantitatively different results, and vice versa. Procurement of the correct enantiomer with verified chiral purity is therefore non-negotiable.

R-Nadifloxacin (this product)
Racemate / S-Enantiomer
Non-clastogenic genotoxicity profile
S-enantiomer induces chromosomal aberrations; racemate may carry clastogenic liability
Minimal antibacterial activity; intended as analytical standard
S-enantiomer is 60–250× more potent; interchanging will produce misleading antibacterial results
Chiral impurity marker for levonadifloxacin QC
Racemate cannot resolve enantiomeric purity; S-enantiomer standard lacks impurity context

R-Nadifloxacin (CAS 160961-35-3): Quantified Differential Evidence Versus S-Enantiomer, Racemate, and In-Class Fluoroquinolones


Enantiomer-Specific Genotoxicity: R-Nadifloxacin Does Not Induce Chromosomal Aberrations, Unlike the S-Enantiomer

In a direct head-to-head in vitro clastogenicity study using Chinese hamster lung (CHL) fibroblasts, the S-enantiomer of nadifloxacin (S-NDFX) induced a statistically significant increase in chromosomal aberrations at 200 µg/mL, whereas R-nadifloxacin (R-NDFX) did not induce chromosomal aberrations at the same concentration [1]. This represents a qualitative, binary difference in genotoxic liability between the two enantiomers. The racemic mixture prepared from equal amounts of S- and R-enantiomers also induced chromosomal aberrations immediately after preparation, comparable to the S-enantiomer alone, but lost this activity after 2–4 weeks of storage at 20°C protected from light [2].

Genotoxicity comparison
Head-to-head
R-NDFX: no chromosomal aberrations at 200 µg/mL; S-NDFX: significant induction
Supports genotoxicity endpoint review
Data to verify per ICH M7 guidance; CHL fibroblast model
genotoxicity chromosomal aberration enantioselective toxicology

S-Enantiomer Is 60–250 Times More Potent Than R-Nadifloxacin as an Antibacterial Agent

The S-enantiomer of nadifloxacin (levonadifloxacin, WCK 771) is reported to be 60–250 times more potent as an antibacterial agent than the R-enantiomer [1]. This potency differential is the primary reason the S-enantiomer was advanced into clinical development as a systemic agent (intravenous and oral formulations), while the R-enantiomer remains limited to use as a reference standard, synthetic intermediate, and impurity marker [2]. The racemate (nadifloxacin) contains both enantiomers in equal proportion and exhibits intermediate potency representative of the weighted average of the two enantiomers.

Antibacterial potency context
Class-level
S-enantiomer reported 60–250× more potent than R-isomer
Supports enantiomer-specific activity review
Exact R-isomer MIC not peer-reviewed; vendor-derived
antibacterial potency enantioselective activity MRSA

Racemic Nadifloxacin Demonstrates Lowest MIC Among Eight Fluoroquinolones Against MRSA Isolates from Skin Infections

In a comparative study of 114 MRSA isolates from skin infections (1991–1994), the racemic nadifloxacin exhibited the lowest minimum inhibitory concentration (MIC) among eight tested fluoroquinolones (nadifloxacin, norfloxacin, ofloxacin, enoxacin, ciprofloxacin, lomefloxacin, tosufloxacin, and sparfloxacin) [1]. Notably, there were zero MRSA isolates resistant to nadifloxacin, whereas resistant isolates were identified for all seven other fluoroquinolones tested [2]. Although these data are for the racemate rather than the isolated R-enantiomer, they establish the baseline antibacterial potency of the nadifloxacin scaffold from which the enantiomer-specific activity derives.

Racemate MIC ranking
Cross-study
Racemic nadifloxacin: lowest MIC among 8 fluoroquinolones; 0% MRSA resistance (114 isolates)
Supports scaffold-activity context for impurity profiling
Racemate data; enantiomer-specific MIC unavailable
MIC MRSA fluoroquinolone comparison antimicrobial susceptibility

R-Nadifloxacin Serves as a Pharmacopoeia-Compliant Chiral Reference Standard for Enantiomeric Purity Determination by Chiral HPLC

R-Nadifloxacin is procured as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for use in analytical method development, method validation (AMV), and quality control of nadifloxacin and levonadifloxacin active pharmaceutical ingredients . Chiral separation methods employing HPLC with chiral stationary phases (e.g., cellulose-based columns) are standard for verifying the enantiomeric purity of levonadifloxacin batches, where R-nadifloxacin may be present as an undesired enantiomeric impurity arising from incomplete resolution or racemization during synthesis . The US National Library of Medicine MeSH entry explicitly notes that the '(R)-isomer does not induce chromosomal aberrations, unlike (S)-isomer,' further supporting its suitability as a safer reference standard for routine analytical use [1].

Chiral reference standard utility
Method context
Pharmacopoeia-compliant chiral impurity marker; absolute configuration confirmed by X-ray
Supports enantiomeric purity method validation
Requires chiral HPLC method verification
chiral HPLC reference standard enantiomeric purity pharmaceutical analysis

Nadifloxacin Racemate Demonstrates No Cross-Resistance with Other Fluoroquinolones and Maintains Activity Against NorA Efflux Pump-Overexpressing S. aureus

Nadifloxacin (racemate) and its S-enantiomer (WCK 771) are not substrates of the NorA efflux pump, a major mechanism of fluoroquinolone resistance in Staphylococcus aureus [1]. In studies with the NorA-hyperexpressing strain S. aureus 1199B, the MICs of norfloxacin, ciprofloxacin, and clinafloxacin were significantly elevated (fourfold or greater decreases in susceptibility), whereas nadifloxacin and WCK 771 MICs were unaffected by NorA overexpression [2]. Additionally, nadifloxacin has demonstrated activity against new quinolone-resistant MRSA strains and has shown no cross-resistance with other fluoroquinolones [3]. While these data are for the racemate, the efflux pump evasion property is attributed to the benzoquinolizine scaffold shared by both enantiomers.

NorA efflux evasion
Class-level
Nadifloxacin/WCK 771 MIC unaffected by NorA overexpression; comparator FQs ≥4× MIC increase
Supports efflux mechanism research
Racemate and S-enantiomer data; R-isomer utility as negative control
efflux pump NorA cross-resistance quinolone-resistant MRSA

R-Nadifloxacin (CAS 160961-35-3): High-Value Procurement and Application Scenarios Based on Documented Differential Evidence


Chiral HPLC Method Validation and Enantiomeric Purity Testing in Levonadifloxacin API Manufacturing

R-Nadifloxacin is the essential chiral reference standard for quantifying the undesired R-enantiomer impurity in levonadifloxacin (S-nadifloxacin, WCK 771) active pharmaceutical ingredient batches. Its non-clastogenic safety profile (documented in head-to-head testing against the S-enantiomer) makes it a preferred reference material for routine QC laboratory use [1]. The absolute configuration confirmed by X-ray crystallography ensures unambiguous identification in chiral HPLC methods using cellulose-based stationary phases [2].

Genotoxicity Impurity Assessment Under ICH M7 Guidelines for Nadifloxacin/Levonadifloxacin Drug Products

The documented qualitative difference in clastogenicity—R-nadifloxacin does not induce chromosomal aberrations at 200 µg/mL while the S-enantiomer does—directly informs ICH M7 impurity classification [1]. Pharmaceutical development teams can use R-nadifloxacin as a non-mutagenic impurity marker for structure-activity relationship (SAR) assessments, potentially classifying the R-enantiomer impurity in a lower hazard category than the S-enantiomer, with implications for acceptable intake limits and control strategies [2].

Antibacterial Resistance Mechanism Studies Using Enantiomer-Specific Controls

The nadifloxacin scaffold evades NorA efflux pump-mediated resistance, a property documented for both the racemate and the S-enantiomer [1]. Researchers studying structure-activity relationships of fluoroquinolone efflux can employ R-nadifloxacin as a stereochemically defined negative control: its 60–250-fold lower antibacterial potency compared to the S-enantiomer allows investigators to confirm that observed efflux evasion is independent of stereochemistry at the chiral center [2].

Synthetic Intermediate and Chiral Pool Starting Material for Novel Benzoquinolizine Antibiotics

The optically resolved R-enantiomer of the tetrahydroquinoline intermediate, whose absolute configuration was established by X-ray analysis, can serve as a chiral pool starting material or be racemized (e.g., using methanesulfonic acid) and recycled in the synthesis of levonadifloxacin and related benzoquinolizine fluoroquinolones [1]. Procurement of enantiomerically pure R-nadifloxacin with verified optical rotation and chiral HPLC purity enables efficient synthetic route optimization and impurity fate mapping [2].

Application
Selection Property
Validation Focus
Chiral HPLC method validation research
Chiral reference standard identity
Enantiomeric purity assessment
ICH M7 impurity assessment research
Non-clastogenic impurity marker
Genotoxicity endpoint review
Efflux pump resistance mechanism research
Enantiomer-defined negative control
NorA efflux evasion confirmation
Benzoquinolizine synthetic route research
Chiral pool starting material
Enantiomeric purity and fate mapping
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